Sodium dioctyl sulfosuccinate
Overview
Description
It is commonly employed in the medical field to treat constipation by promoting the incorporation of water and fats into the stool, resulting in a softer fecal mass that is easier to pass . Docusate sodium is available in various forms, including oral and rectal administration, and is listed on the World Health Organization’s List of Essential Medicines .
Mechanism of Action
Target of Action
Sodium dioctyl sulfosuccinate, commonly known as Docusate, primarily targets the intestinal tract . It acts on the stool in the gut, where it increases the amount of water the stool absorbs .
Mode of Action
Docusate is a stool softener . It works by reducing the surface tension of the stool, which allows for the incorporation of water and fats into the stool . This results in a softer fecal mass that is easier to pass .
Pharmacokinetics
The onset of action of Docusate varies depending on the route of administration. When taken orally, the onset of action is between 6-72 hours, while rectal administration results in an onset of action between 2-15 minutes . The duration of action is typically around 3 days .
Result of Action
The primary result of Docusate’s action is the softening of the stool, making it easier to pass and thus relieving constipation . It’s important to note that several studies report docusate to be no more effective than a placebo for increasing the frequency of stool or stool softening .
Action Environment
Docusate is stable in acidic and neutral solutions but decomposes in alkaline solutions . Its solubility in water varies with temperature, being more soluble at higher temperatures . It is also soluble in a mixture of water and alcohol, as well as in a mixture of water and other organic solvents .
Biochemical Analysis
Biochemical Properties
Sodium dioctyl sulfosuccinate acts as a surfactant, reducing the surface tension of aqueous solutions. This property allows it to interact with various biomolecules, including enzymes and proteins. It promotes the incorporation of water and fats into stool, making it softer and easier to pass . This compound interacts with enzymes such as lipases, enhancing their activity by increasing the surface area of lipid substrates . It also interacts with proteins in the intestinal mucosa, facilitating the absorption of water and electrolytes.
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways by altering the permeability of cell membranes, leading to changes in ion fluxes and cellular metabolism . In the intestines, it increases the secretion of water and electrolytes, which helps soften stool . This compound also impacts gene expression by modulating the activity of transcription factors involved in water and electrolyte balance.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing water and fats to penetrate the stool . This action is facilitated by its interaction with lipid bilayers in cell membranes, leading to increased membrane permeability . This compound also binds to specific receptors on the surface of intestinal cells, triggering signaling pathways that promote water and electrolyte secretion.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Its stability and degradation depend on factors such as pH and temperature . Long-term exposure to this compound has been shown to affect cellular function, including changes in gene expression and cellular metabolism . In vitro studies have demonstrated that its effects on cell signaling and membrane permeability can persist for several hours after exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it acts as a mild laxative, promoting water and electrolyte secretion in the intestines . At high doses, it can cause adverse effects such as diarrhea and intestinal bloating . Studies in cattle have shown that this compound supplementation can affect feed intake and digestion, with optimal effects observed at specific dosages .
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes such as lipases, enhancing their activity and promoting the breakdown of lipid substrates . This interaction increases the availability of fatty acids for absorption and utilization by the body. This compound also affects the metabolic flux of water and electrolytes in the intestines, contributing to its laxative effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . It is absorbed in the intestines and distributed to various tissues, including the liver and kidneys . This compound’s localization and accumulation are influenced by its interactions with lipid bilayers and membrane proteins .
Subcellular Localization
This compound is primarily localized in the cell membranes and lipid bilayers . Its surfactant properties allow it to integrate into lipid structures, affecting membrane permeability and fluidity . This localization is crucial for its role in promoting water and electrolyte secretion in the intestines. This compound’s activity is also influenced by post-translational modifications that target it to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of docusate sodium typically involves a two-step process:
Esterification: Maleic anhydride reacts with isooctanol under the catalysis of mineral or organic acids to form dioctyl maleate.
Sulfonation: The esterification product undergoes sulfonation with sodium bisulfite in an aqueous solution to yield docusate sodium.
Industrial Production Methods: In industrial settings, the esterification is carried out at temperatures ranging from 80-95°C for pre-esterification and 115-125°C for the decompression reaction under nitrogen protection. The sulfonation step is performed in an aqueous solution, and the final product is purified using activated carbon and vacuum drying to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: Docusate sodium primarily undergoes the following types of reactions:
Substitution Reactions: The sulfonate group can participate in nucleophilic substitution reactions.
Hydrolysis: Under acidic or basic conditions, docusate sodium can hydrolyze to release dioctyl maleate and sodium bisulfite.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Acidic or basic aqueous solutions are typically used for hydrolysis reactions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted sulfosuccinates can be formed.
Hydrolysis Products: Dioctyl maleate and sodium bisulfite are the primary products of hydrolysis.
Scientific Research Applications
Docusate sodium has a wide range of applications in scientific research:
Comparison with Similar Compounds
Docusate Calcium: Another salt form of dioctyl sulfosuccinate used as a stool softener.
Docusate Potassium: Similar in function to docusate sodium but with potassium as the counterion.
Uniqueness: Docusate sodium is unique due to its widespread availability and versatility in various forms (oral, rectal). It is also one of the most commonly prescribed stool softeners and is included in the World Health Organization’s List of Essential Medicines . Compared to other similar compounds, docusate sodium is preferred for its efficacy and safety profile in treating constipation.
Properties
Key on ui mechanism of action |
The laxative action is said to result from enhanced penetration of water into the fecal mass in the presence of the wetting agent. ... Action on the intestinal mucosa may contribute to or account for the laxative effect. |
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CAS No. |
1639-66-3 |
Molecular Formula |
C20H38O7S |
Molecular Weight |
422.6 g/mol |
IUPAC Name |
1,4-dioctoxy-1,4-dioxobutane-2-sulfonic acid |
InChI |
InChI=1S/C20H38O7S/c1-3-5-7-9-11-13-15-26-19(21)17-18(28(23,24)25)20(22)27-16-14-12-10-8-6-4-2/h18H,3-17H2,1-2H3,(H,23,24,25) |
InChI Key |
OXLXSOPFNVKUMU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC(=O)CC(C(=O)OCCCCCCCC)S(=O)(=O)[O-].[Na+] |
Isomeric SMILES |
CCCCCCCCOC(=O)CC(C(=O)OCCCCCCCC)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCOC(=O)CC(C(=O)OCCCCCCCC)S(=O)(=O)O |
Color/Form |
WHITE, WAX-LIKE SOLID |
density |
1.1 at 68 °F (solid or liquid) (USCG, 1999) - Denser than water; will sink |
melting_point |
311 °F (USCG, 1999) |
Key on ui other cas no. |
1639-66-3 |
physical_description |
Dioctyl sodium sulfosuccinate is an odorless colorless to white waxy solid. Sinks and mixes slowly with water. (USCG, 1999) Water or Solvent Wet Solid, Liquid; Liquid; Liquid, Other Solid Commercially available in rolls of very thin wax-like solid; as solution (50-75%) in various solvents; [Merck Index] White waxy solid; [MSDSonline] |
Pictograms |
Irritant |
Related CAS |
10041-19-7 (Parent) |
solubility |
SOL IN WATER (G/L): 15 (25 °C), 23 (40 °C), 30 (50 °C), 55 (70 °C); SOL IN CARBON TETRACHLORIDE, PETROLEUM ETHER, NAPHTHA, XYLENE, DIBUTYL PHTHALATE, LIQUID PETROLATUM, ACETONE, ALCOHOL, VEGETABLE OILS; VERY SOL IN WATER-MISCIBLE ORGANIC SOLVENTS FREELY SOL IN GLYCERIN Water Solubility = 71000 mg/L @ 25 °C |
Synonyms |
Aerosol OT Colace DEH Na SS DEH-Na-SS diethylhexyl sodium sulfosuccinate Dioctyl Sulfosuccinate Dioctyl Sulfosuccinate, Sodium Dioctyl Sulfosuccinates Dioctyl Sulfosuccinic Acid Dioctyl Sulfosuccinic Acid, Ammonium Salt Dioctyl Sulfosuccinic Acid, Barium Salt Dioctyl Sulfosuccinic Acid, Calcium Salt Dioctyl Sulfosuccinic Acid, Magnesium Salt Dioctyl Sulfosuccinic Acid, Potassium Salt Dioctyl Sulfosuccinic Acid, Sodium Salt Dioctylsulfosuccinate Dioctylsulphosuccinate, Sodium Docusate Docusate Calcium Docusate Potassium Docusate Sodium DOSS Sodium Bis(2-ethylhexyl)sulfosuccinate Sodium Dioctyl Sulfosuccinate Sodium Dioctylsulphosuccinate Sodium Sulfosuccinate, Diethylhexyl Sulfosuccinate, Diethylhexyl Sodium Sulfosuccinate, Dioctyl Sulfosuccinates, Dioctyl Sulfosuccinic Acid bis(2-Ethylhexyl) Este |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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